molecular formula C11H15N3O4 B14651786 Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate CAS No. 51707-33-6

Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate

Cat. No.: B14651786
CAS No.: 51707-33-6
M. Wt: 253.25 g/mol
InChI Key: NLKHZVZHYWXRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate is an organic compound with a complex structure that includes hydrazine, phenyl, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate typically involves multiple steps. One common method starts with the reaction of 2-(hydrazinecarbonyl)benzoic acid with ethyl chloroformate under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group may yield azides, while reduction of the carbonyl group may produce alcohols or amines.

Scientific Research Applications

Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can act as a probe to study enzyme mechanisms involving hydrazine or carbamate groups.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. The carbamate group can also interact with proteins, potentially altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler compound with similar carbamate functionality but lacking the hydrazine and phenyl groups.

    Phenylhydrazine: Contains the hydrazine and phenyl groups but lacks the carbamate functionality.

    Hydroxycarbamate derivatives: Compounds with similar carbamate groups but different substituents.

Uniqueness

Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate is unique due to its combination of hydrazine, phenyl, and carbamate groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

51707-33-6

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

ethyl N-[[2-(hydrazinecarbonyl)phenyl]methyl]-N-hydroxycarbamate

InChI

InChI=1S/C11H15N3O4/c1-2-18-11(16)14(17)7-8-5-3-4-6-9(8)10(15)13-12/h3-6,17H,2,7,12H2,1H3,(H,13,15)

InChI Key

NLKHZVZHYWXRPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CC1=CC=CC=C1C(=O)NN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.